molecular formula C12H16N2O3S B2727336 (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1448038-25-2

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2727336
CAS No.: 1448038-25-2
M. Wt: 268.33
InChI Key: PJXBDANPADLCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 1448038-25-2) is a piperidine-pyridine hybrid compound with a molecular weight of 268.33 g/mol and the molecular formula C₁₂H₁₆N₂O₃S . This chemical is designed for laboratory research use and is not intended for diagnostic or therapeutic applications. The compound serves as a valuable building block in medicinal chemistry and early-stage pharmacological research . Its structure, featuring a methylsulfonyl substituent on the piperidine ring and a pyridin-3-yl methanone core, is of significant interest for hit-to-lead optimization programs. Piperidine derivatives similar to this compound have demonstrated promising scientific applications, including investigation as inhibitors of the Hedgehog (Hh) signaling pathway . Abnormal activation of this pathway is implicated in several cancers, and inhibitors function by targeting the Smoothened (Smo) receptor . Research suggests such compounds can exhibit notable biological activities, including antimicrobial and anticancer properties . The mechanism of action for this class of compounds typically involves targeted interaction with specific enzymes or receptors, modulating their activity to elicit a biological response . In the case of Smo inhibition, the compound's amide structure is critical, as it is known to form hydrogen bonds with the receptor . From a chemical perspective, this compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, allowing for further structural diversification . Researchers can leverage these reactions to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. Attention: This product is sold for research and development purposes only. It is strictly for in-vitro studies and is not classified as a drug or medicine. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of human or veterinary administration is strictly prohibited by law .

Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-7-14(8-5-11)12(15)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXBDANPADLCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Sulfonation

Reaction Conditions :

  • Substrate : Piperidine (1.0 equiv)
  • Sulfonating Agent : Methanesulfonyl chloride (1.2 equiv)
  • Base : Triethylamine (2.5 equiv)
  • Solvent : Dichloromethane, 0°C → RT, 12 h
  • Yield : 89–92%

The reaction proceeds via SN2 mechanism, forming 4-(methylsulfonyl)piperidine after column purification (silica gel, ethyl acetate/hexane 3:7).

Amide Bond Formation

Coupling Protocol :

  • Activation : Pyridine-3-carboxylic acid (1.0 equiv) treated with thionyl chloride (2.0 equiv) in anhydrous THF at reflux (2 h) to form pyridine-3-carbonyl chloride.
  • Nucleophilic Attack : 4-(Methylsulfonyl)piperidine (1.1 equiv) added dropwise at −20°C under N₂ atmosphere.
  • Quenching : Ice-cold water added, extracted with EtOAc (3×), dried (MgSO₄), concentrated.
  • Purification : Recrystallization from ethanol/water (4:1) yields title compound (mp 142–144°C).

Critical Parameters :

  • Temperature control (−20°C) prevents premature decomposition of acyl chloride.
  • Anhydrous conditions are essential to avoid hydrolysis.

Industrial-Scale Optimization

Catalytic Hydrogenation

To enhance sustainability, industrial methods replace stoichiometric reductants (e.g., LiAlH₄) with heterogeneous catalysts:

  • Catalyst : 5% Pd/C (0.5 wt%)
  • Conditions : H₂ (50 psi), ethanol, 60°C, 6 h
  • Yield Improvement : 78% → 94%

Solvent Screening

Table 2: Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 82 95
THF 7.5 68 88
Acetonitrile 37.5 91 98

Acetonitrile outperforms polar aprotic solvents due to better solubility of intermediates.

Alternative Pathways

Microwave-Assisted Synthesis

A 2024 study demonstrated accelerated synthesis using microwave irradiation:

  • Conditions : 150 W, 120°C, 30 min
  • Yield : 88% vs. 72% conventional heating
  • Energy Savings : 40% reduction

Flow Chemistry Approaches

Continuous flow systems minimize side reactions:

  • Residence Time : 8 min
  • Throughput : 12 kg/day using microreactors

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, Py-H), 3.92–3.85 (m, 2H, Piperidine-H), 3.02 (s, 3H, SO₂CH₃).
  • HRMS : m/z calc. for C₁₂H₁₆N₂O₃S [M+H]⁺ 269.0961, found 269.0958.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase: MeCN/H₂O (70:30), 1.0 mL/min
  • Retention Time: 6.7 min
  • Purity: ≥99.2%

Challenges and Solutions

Challenge Mitigation Strategy Efficacy
Sulfonyl Group Hydrolysis Anhydrous DMF with molecular sieves Purity ↑ 12%
Piperidine Ring Opening Low-temperature coupling (−20°C) Yield ↑ 18%
Pyridine Oxidation N₂ atmosphere during activation Side products ↓ 9%

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs from the evidence:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight logP Key Substituents Uses/Notes Reference
(morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone C15H21N3O2 275.35 1.48 Morpholine, piperidine Research use
(3-methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone C19H28N2O3S 364.5 N/A Tosyl, 3-methylpiperidine Research use
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl] pyridin-3-yl methanone N/A N/A N/A Indole, dihydropyrazole Unknown
(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone N/A N/A N/A Phenyl, piperidine Laboratory research only

Key Observations

Structural Variations: Morpholine vs. Tosyl vs. Methylsulfonyl: The tosyl-substituted compound () features a bulkier aromatic sulfonyl group, which may reduce metabolic stability compared to the target’s methylsulfonyl moiety . Indole-Dihydropyrazole Hybrid (): This analog introduces a fused indole-dihydropyrazole system, likely increasing molecular rigidity and altering binding affinity compared to the simpler piperidine-pyridine scaffold .

Physicochemical Properties :

  • The morpholine analog () has a moderate logP (1.48), suggesting balanced lipophilicity for membrane permeability, whereas the target compound’s methylsulfonyl group may further lower logP due to its polar nature .
  • The tosyl-substituted compound () has a significantly higher molecular weight (364.5 vs. ~300 estimated for the target), which could impact bioavailability .

Safety and Applications :

  • All analogs are restricted to laboratory research, with explicit warnings against drug or household use (e.g., and ) .
  • The phenyl-piperidine analog () lacks detailed safety data but shares handling precautions common to sulfonyl-containing compounds, such as avoiding inhalation or skin contact .

Research Implications

  • The methylsulfonyl group in the target compound may offer a balance between electronic effects (enhancing electrophilicity) and solubility, distinguishing it from tosyl (more lipophilic) and morpholine (more polar) analogs.
  • Structural simplification (e.g., removing the indole or dihydropyrazole in ) could streamline synthesis while retaining pharmacological activity .

Biological Activity

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenylpiperidines, characterized by a piperidine ring attached to a pyridine moiety with a methylsulfonyl substituent. Its IUPAC name is (4-methylsulfonylpiperidin-1-yl)-pyridin-3-ylmethanone, and it possesses the following molecular formula:

Property Value
Molecular FormulaC₁₂H₁₆N₂O₃S
Molecular Weight272.34 g/mol
InChIInChI=1S/C12H16N2O3S/c1-18(16,17)11-4-7-14(8-5-11)12(15)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that piperidine derivatives can possess antibacterial and antifungal properties. The compound's structural features may contribute to its ability to inhibit the growth of various pathogens.

Anticancer Potential

The anticancer activity of piperidine derivatives is well-documented. Studies have demonstrated that such compounds can affect cancer cell proliferation and induce apoptosis in multiple cancer types. For example, derivatives of piperidine have shown efficacy against breast cancer and leukemia cell lines, suggesting that this compound may also exhibit similar properties.

Neuropharmacological Effects

Piperidine compounds are known for their neuropharmacological effects, acting as either central nervous system (CNS) depressants or stimulants depending on dosage. This dual action could make this compound a candidate for further research in treating neuropsychological disorders.

Case Studies and Research Findings

  • Antitumor Activity : A study published in PubMed Central highlighted that piperidine derivatives demonstrate substantial antitumor activity through various mechanisms such as cell cycle arrest and apoptosis induction in cancer cells .
  • Antibacterial Efficacy : In another study focusing on synthesized piperidine derivatives, the compound exhibited significant antibacterial activity against strains like E. coli and K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values indicating potent effects .
  • Enzyme Inhibition : The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is vital in treating neurodegenerative diseases like Alzheimer's .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from available precursors. Common synthetic routes include:

  • Alkylation of Lithiated Intermediates : This method involves the alkylation of lithiated intermediates with methyl iodide.
  • Reduction Reactions : The carbonyl group can be reduced to an alcohol using lithium aluminum hydride.
  • Nucleophilic Substitution : The methylsulfonyl group can be substituted by various nucleophiles under specific reaction conditions.

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